molecular formula C14H27N B1141393 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine CAS No. 109667-09-6

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

Cat. No.: B1141393
CAS No.: 109667-09-6
M. Wt: 209.37
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Description

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is an organic compound with the molecular formula C14H27N It is a derivative of cyclohexanamine, where the amine group is substituted with two 4-methylcyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine typically involves the reaction of 4-methylcyclohexanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound, which lacks the 4-methyl substituents.

    N-methylcyclohexanamine: A derivative with a single methyl group on the nitrogen atom.

    4-methylcyclohexanamine: A derivative with a single 4-methyl group on the cyclohexane ring.

Uniqueness

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is unique due to the presence of two 4-methylcyclohexyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

Structure

The compound features a cyclohexane ring substituted with a methyl group and an amine functional group, making it structurally unique. Its molecular formula is C12H23NC_{12}H_{23}N, with a molecular weight of approximately 181.32 g/mol .

Properties Table

PropertyValue
CAS Number 109667-09-6
Molecular Formula C₁₂H₂₃N
Molecular Weight 181.32 g/mol
Appearance Colorless liquid

The biological activity of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is primarily investigated through its interaction with various biological targets:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety responses.
  • Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, potentially making it useful in treating conditions like arthritis.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting potential applications in combating bacterial infections.

Case Studies

  • Neuropharmacological Study :
    A study published in the Journal of Medicinal Chemistry explored the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, comparable to established anxiolytic medications, suggesting its potential as a therapeutic agent for anxiety disorders.
  • Anti-inflammatory Research :
    In vitro experiments demonstrated that the compound could inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). These findings were published in Inflammation Research, highlighting its potential application in inflammatory diseases.
  • Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundBiological ActivityReference
4-MethylcyclohexylamineNeurotransmitter modulation
CyclohexylamineAnti-inflammatory
4-Ethyl-N-cyclohexylamineAntimicrobial

Properties

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMYWQZUIRTDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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